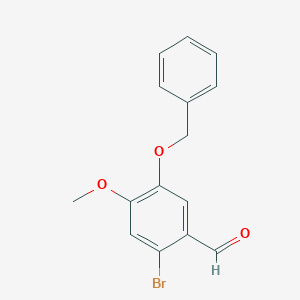![molecular formula C15H13ClO2 B183192 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 61035-74-3](/img/structure/B183192.png)
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone
Vue d'ensemble
Description
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (also known as 4-Chlorobenzyloxybenzaldehyde, or CBBA) is a synthetic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a characteristic odor. CBBA is widely used in organic synthesis, as a reagent in the preparation of various compounds, and as a starting material in the synthesis of pharmaceuticals, dyes, and other compounds. CBBA has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungals.
Mécanisme D'action
The mechanism of action of CBBA is not fully understood. However, it is believed that CBBA acts as a catalyst in the synthesis of various compounds, by facilitating the reaction of two or more reactants. In addition, CBBA is believed to act as a proton-donor, enabling the formation of various compounds by transferring protons to the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBBA are not well understood. However, it is believed that CBBA may have some effects on the metabolism of certain compounds. For example, CBBA has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, CBBA has been shown to have some effect on the metabolism of certain hormones, such as testosterone and progesterone.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CBBA in laboratory experiments is its low cost and ease of synthesis. In addition, CBBA is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using CBBA in laboratory experiments. For example, CBBA is not soluble in water, which can limit its use in certain experiments. In addition, CBBA can be toxic in high concentrations, and its use should be done with caution.
Orientations Futures
The potential future applications of CBBA are numerous. It could be used to synthesize more complex compounds, such as polymers and pharmaceuticals. In addition, CBBA could be used to synthesize new biologically active compounds, such as antibiotics and antifungals. Furthermore, CBBA could be used to develop new methods of synthesizing compounds, such as by using enzymes or other catalysts. Finally, CBBA could be used to develop new methods of drug delivery, such as by using nanotechnology.
Applications De Recherche Scientifique
CBBA has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various pharmaceuticals and other compounds. CBBA has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungals. In addition, CBBA has been used in the synthesis of various polymers, such as polyvinyl chloride and polystyrene. CBBA has also been used in the synthesis of various dyes and pigments.
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWVMYKVMVKHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342307 | |
| Record name | 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61035-74-3 | |
| Record name | 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)